Pentetic acid

Description

Properties

IUPAC Name |

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCDCPDFJACHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023434 | |

| Record name | Pentetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Acros Organics MSDS] | |

| Record name | Pentetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Highly soluble | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67-43-6 | |

| Record name | Diethylenetriaminepentaacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentetic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A314HQM0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

219-220 ºC | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pentetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

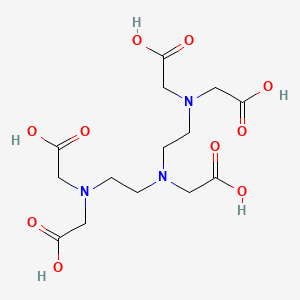

Pentetic acid, also known as Diethylenetriaminepentaacetic acid (DTPA), is a polyamino carboxylic acid with the chemical formula C14H23N3O10.[1] It is a white, crystalline solid that is sparingly soluble in water.[2][3] DTPA is a powerful chelating agent, capable of forming stable complexes with a wide range of metal ions.[4] This property makes it a valuable compound in various industrial and medical applications, including as a contrast agent in magnetic resonance imaging (MRI), for the removal of heavy metals from the body, and in the pulp and paper industry.[2][5]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H23N3O10 | [1] |

| Molar Mass | 393.35 g/mol | |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 219-220 °C (decomposes) | [2][6] |

| Boiling Point | Decomposes | [6] |

| Density | 1.56 g/cm³ | [6][] |

| Flash Point | 200 °C | [6] |

| Vapor Pressure | 4.77 x 10⁻²⁵ mmHg at 25°C | [8] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Conditions | Reference |

| Water Solubility | 4 g/L | 20 °C | [2] |

| 5 g/L | 20 °C | [6][8] | |

| < 0.5 g/100 mL | [1] | ||

| Solubility in other solvents | Slightly soluble in aqueous base, DMSO (heated, sonicated) | [] | |

| Insoluble in alcohol and ether | [4][6] | ||

| Octanol-Water Partition Coefficient (LogP) | -8.5 | [6] | |

| -1.361 (estimated) | [5] |

Table 3: Acidity and Stability of this compound

| Property | Value | Conditions | Reference |

| pKa Values | pK1: 1.5, pK2: 2.55, pK3: 4.33, pK4: 8.60, pK5: 10.58 | 25 °C | [5][9][10] |

| pK1: 1.80, pK2: 2.54, pK3: 4.28, pK4: 8.60, pK5: 10.50 | 20 °C, Ionic Strength 0.1 M | [1] | |

| 1.8, 2.6, 4.4, 8.8, 10.4 | |||

| pH of 1% solution | 2.1 - 2.5 | [2] | |

| Stability | Stable across pH 1-12. Incompatible with strong oxidizing agents. | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound. Below are summaries of protocols that can be employed.

Determination of this compound by Ion-Pairing High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of DTPA in pharmaceutical formulations.[]

Workflow for DTPA Quantification by HPLC

Caption: Workflow for the quantification of DTPA using ion-pairing HPLC.

-

Standard Solution Preparation: A standard solution of the DTPA-Fe³⁺ complex is prepared by dissolving 39.3 mg of DTPA in 1 L of Milli-Q water containing 10 mL of a 20 mM FeCl₃ solution to achieve a concentration of 0.1 mM.[]

-

Chromatographic Conditions:

-

Column: A C18 column (50 mm x 4.6 mm, 3 µm) is used for separation.[]

-

Mobile Phase: An isocratic mobile phase consisting of a premixed solution of 24 mM tetrabutylammonium phosphate buffer (pH 6.5) and acetonitrile in an 80:20 (v/v) ratio is employed.[]

-

Flow Rate: The flow rate is maintained at 1.0 mL/min.[]

-

Injection Volume: 50 µL of the standard or sample solution is injected.[]

-

Detection: The eluent is monitored at a wavelength of 260 nm.[]

-

Temperature: The column temperature is maintained at 30 °C.[]

-

Runtime: The total run time for the analysis is 10 minutes.[]

-

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a measure of a compound's lipophilicity. While a specific experimental protocol for this compound was not detailed in the search results, a general and widely accepted method is the shake-flask method followed by quantification.

General Workflow for LogP Determination

Caption: General workflow for the determination of the octanol-water partition coefficient (LogP).

Biological Interactions and Signaling

While this compound itself is not known to directly participate in specific signaling pathways in the same manner as endogenous signaling molecules, its primary biological relevance stems from its powerful metal-chelating properties. This chelation can indirectly influence various biological processes by modulating the concentration of essential or toxic metal ions.

Mechanism of Action in Heavy Metal Decorporation

This compound is an FDA-approved treatment for internal contamination with transuranic elements like plutonium, americium, and curium.[2] Its mechanism of action is based on the formation of stable, water-soluble complexes with these metal ions, which can then be excreted from the body.

Logical Relationship in Metal Decorporation

Caption: Logical flow of heavy metal decorporation by this compound.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with relevant experimental protocols and a conceptual framework for its primary biological application. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

References

- 1. webqc.org [webqc.org]

- 2. macsenlab.com [macsenlab.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. DTPA & DTPA-5Na/5K – Green-Mountain Chem [green-mountainchem.com]

- 5. Diethylenetriaminepentaacetic acid | 67-43-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 8. Diethylenetriaminepentaacetic acid | 67-43-6 [chemnet.com]

- 9. chembk.com [chembk.com]

- 10. Diethylenetriaminepentaacetic acid CAS#: 67-43-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Metal Chelation by Pentetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentetic acid, or Diethylenetriaminepentaacetic acid (DTPA), is a powerful chelating agent with significant applications in medicine, research, and industry. Its efficacy stems from its molecular structure, which allows it to form highly stable, water-soluble complexes with a wide range of metal ions. This guide provides a comprehensive overview of the mechanism of metal chelation by DTPA, including its coordination chemistry, thermodynamic and kinetic profiles, and the experimental methodologies used to characterize these interactions. The quantitative data presented herein, along with detailed experimental protocols and visual diagrams, offer a valuable resource for professionals in drug development and scientific research.

Introduction to this compound (DTPA)

This compound is an aminopolycarboxylic acid featuring a diethylenetriamine backbone with five carboxymethyl groups.[1] This structure provides multiple binding sites, enabling DTPA to act as a polydentate ligand. The presence of three nitrogen atoms and five carboxylic acid groups allows for the formation of up to eight coordinate bonds with a metal ion.[2] This multidentate nature is the foundation of the "chelate effect," where the formation of multiple bonds results in a significantly more stable metal complex compared to binding with individual monodentate ligands. This enhanced stability is a key factor in DTPA's widespread use.[3]

The primary applications of DTPA in the pharmaceutical and clinical sectors include:

-

Treatment of Heavy Metal Poisoning: DTPA is used to chelate and promote the excretion of toxic heavy metals from the body.

-

MRI Contrast Agents: Gadolinium-DTPA (Gd-DTPA) is a widely used contrast agent in Magnetic Resonance Imaging (MRI), where the chelation of the toxic Gd³⁺ ion is crucial for patient safety.[4]

-

Radiopharmaceuticals: DTPA is used to chelate radioactive metals for both diagnostic and therapeutic applications.

The Chelation Mechanism: A Molecular Perspective

The chelation of a metal ion by DTPA is a dynamic process involving the displacement of water molecules from the metal's coordination sphere and the formation of multiple coordinate bonds with the DTPA molecule. The fully deprotonated form of DTPA (DTPA⁵⁻) wraps around the metal ion, utilizing its nitrogen and carboxylate oxygen atoms as electron-pair donors.[5]

The general chelation reaction can be represented as:

M(H₂O)ₙ + DTPA⁵⁻ ⇌ [M(DTPA)]⁽⁵⁻ᵐ⁾⁻ + nH₂O

Where 'M' is a metal ion with charge 'm', and 'n' is the number of coordinated water molecules.

Coordination Chemistry

DTPA is a potentially octadentate ligand, meaning it can form up to eight bonds with a single metal ion.[2] However, the actual number of coordinated atoms (coordination number) depends on the size and electronic configuration of the metal ion.[6]

-

Large Metal Ions (e.g., Lanthanides, Actinides): These ions can accommodate higher coordination numbers, and DTPA can act as an octadentate ligand, forming very stable complexes.[7]

-

Smaller Transition Metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺): These ions typically have smaller coordination spheres. In these cases, DTPA may be hexadentate, utilizing the three nitrogen atoms and three of the five carboxylate groups for coordination.[5] The remaining carboxylate groups may remain uncoordinated or interact weakly with the metal ion.

The geometry of the resulting metal-DTPA complex is also dependent on the metal ion. For instance, the Fe(III)-DTPA complex has been shown to adopt a pentagonal bipyramidal geometry.[5]

Quantitative Aspects of DTPA Chelation

The effectiveness of a chelating agent is quantitatively described by its thermodynamic stability and kinetic properties.

Thermodynamic Stability

The thermodynamic stability of a metal-DTPA complex is represented by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger affinity of DTPA for the metal ion. The stability of metal-DTPA complexes is influenced by factors such as the charge, size, and electronic structure of the metal ion.

| Metal Ion | Log K Value | Reference(s) |

| Ca²⁺ | 10.9 | [7] |

| Zn²⁺ | 18.6 | [7] |

| Pb²⁺ | 18.8 | [8] |

| Fe²⁺ | - | - |

| Fe³⁺ | - | - |

| Cu²⁺ | - | - |

| Mn²⁺ | - | - |

| Gd³⁺ | - | - |

| Am³⁺ | 26.2 | [7] |

Note: This table is a compilation from multiple sources and serves as a representative sample. For a comprehensive list, further literature review is recommended.

The chelate effect is a major contributor to the high stability of DTPA complexes. The formation of a chelate complex is entropically favored because the polydentate DTPA molecule displaces multiple water molecules, leading to an increase in the total number of independent species in the solution and thus, an increase in entropy.[3][9] While enthalpy changes due to bond formation are also significant, the entropic contribution is a defining feature of chelation.[3]

Kinetic Profile

The kinetics of complex formation and dissociation are critical, especially in biological systems. A therapeutically effective chelating agent should rapidly bind the target metal ion and form a complex that is kinetically inert, meaning it dissociates slowly.

-

Formation Kinetics: The rate of formation of metal-DTPA complexes is generally fast, particularly with highly charged metal ions. Studies on lanthanide complexation have shown that the reaction is suitable for study by stopped-flow spectrophotometry.[10]

-

Dissociation Kinetics: The dissociation of metal-DTPA complexes is often slow, contributing to their stability in vivo. The rate of dissociation can be influenced by factors such as pH and the presence of competing metal ions.

Experimental Protocols for Studying DTPA Chelation

The characterization of metal-DTPA interactions relies on various analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a classical method used to determine the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.

Objective: To determine the stability constant of a metal-DTPA complex.

Materials:

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Thermostated reaction vessel

-

Magnetic stirrer

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

DTPA solution of known concentration

-

Metal salt solution of known concentration (e.g., CuSO₄)

-

Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃)

-

Standardized strong acid solution (e.g., 0.1 M HCl) for initial pH adjustment

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: In the thermostated vessel, add a known volume of the DTPA solution and the metal salt solution. Add the inert electrolyte to maintain a constant ionic strength. Adjust the initial pH to the acidic range (e.g., pH 2-3) with the standardized strong acid.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized strong base in small, precise increments from the burette.

-

Data Collection: After each addition of the base, allow the pH reading to stabilize and then record the pH and the volume of titrant added. Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).

-

Data Analysis: Plot the pH versus the volume of base added. The resulting titration curve will show distinct inflection points corresponding to the deprotonation of the ligand and the formation of the metal complex. Use appropriate software (e.g., Hyperquad) to analyze the titration data and calculate the stability constants of the metal-DTPA complex.[11]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to study the formation of colored metal-DTPA complexes or through competitive reactions with a colored indicator.

Objective: To monitor the formation of a metal-DTPA complex and determine its stoichiometry.

Materials:

-

UV-Visible spectrophotometer

-

Matched quartz cuvettes

-

DTPA solution

-

Metal salt solution (of a metal that forms a colored complex with DTPA, e.g., Cu²⁺)

-

Buffer solutions to control pH

Procedure (Method of Continuous Variation - Job's Plot):

-

Stock Solutions: Prepare equimolar stock solutions of the metal ion and DTPA.

-

Sample Preparation: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and DTPA. For example, prepare solutions where the mole fraction of the metal ranges from 0 to 1.0 in increments of 0.1. Keep the total volume constant.

-

Spectra Acquisition: For each solution, record the UV-Visible spectrum over a relevant wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the metal-DTPA complex. Plot the absorbance at λ_max against the mole fraction of the metal ion. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of metal-DTPA complexes in solution.

Objective: To characterize the structure of a metal-DTPA complex in solution.

Materials:

-

High-resolution NMR spectrometer

-

NMR tubes

-

DTPA solution

-

Diamagnetic metal salt solution (e.g., ZnCl₂)

-

Deuterated solvent (e.g., D₂O)

Procedure:

-

Sample Preparation: Prepare a solution of DTPA in the deuterated solvent in an NMR tube.

-

¹H and ¹³C NMR of Free Ligand: Acquire ¹H and ¹³C NMR spectra of the free DTPA ligand.

-

Titration: Add incremental amounts of the metal salt solution to the NMR tube containing the DTPA solution.

-

Spectral Acquisition: After each addition of the metal salt, acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Monitor the changes in the chemical shifts and line widths of the DTPA protons and carbons upon addition of the metal ion. Significant changes in chemical shifts indicate which functional groups of DTPA are involved in metal coordination. The stoichiometry of the complex can also be determined by plotting the change in chemical shift against the metal-to-ligand molar ratio.[12][13] For paramagnetic metal ions, changes in relaxation times and the observation of paramagnetic shifts can provide additional structural information.

Visualizations of DTPA Chelation

Chemical Structure and Chelation Mechanism

Caption: Molecular structure of DTPA and a simplified representation of the chelation process.

Experimental Workflow for Potentiometric Titration

Caption: Step-by-step workflow for determining the stability constant of a metal-DTPA complex using potentiometric titration.

Thermodynamic Relationship in Chelation

Caption: The relationship between Gibbs free energy, enthalpy, and entropy in driving the formation of stable metal-DTPA complexes.

Conclusion

The chelation of metal ions by this compound is a multifaceted process governed by the principles of coordination chemistry, thermodynamics, and kinetics. The high stability of the resulting complexes, driven by the chelate effect, makes DTPA an invaluable tool in various scientific and medical fields. A thorough understanding of the quantitative aspects of this chelation, obtainable through the experimental protocols detailed in this guide, is essential for the rational design and application of DTPA-based technologies, from drug development to environmental remediation. This guide serves as a foundational resource for researchers and professionals seeking to leverage the powerful chelating properties of this compound.

References

- 1. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]

- 3. mdpi.com [mdpi.com]

- 4. DTPA [soilsfacstaff.cals.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. jsr.org [jsr.org]

- 12. Investigating metal-binding in proteins by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of Pentetic Acid with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a powerful chelating agent with significant applications in medicine and industry. Its ability to form stable complexes with transition metals is central to its utility, ranging from magnetic resonance imaging (MRI) contrast agents to the treatment of heavy metal poisoning and the development of radiopharmaceuticals. This technical guide provides a comprehensive overview of the coordination chemistry of DTPA with key transition metals, focusing on the principles of complex formation, thermodynamic stability, and structural aspects. Detailed experimental protocols for the synthesis and characterization of these complexes are provided, alongside a summary of quantitative data to facilitate comparison. Furthermore, this guide illustrates key concepts through logical diagrams, offering a valuable resource for professionals in research, drug development, and related scientific fields.

Introduction to this compound (DTPA) and its Coordination Chemistry

This compound (DTPA) is a polyaminocarboxylic acid featuring a diethylenetriamine backbone with five carboxymethyl groups.[1] This structure provides eight potential donor atoms (three nitrogen atoms and five oxygen atoms from the carboxylate groups), enabling it to act as a highly effective polydentate ligand.[1] The formation of multiple chelate rings upon coordination with a metal ion results in exceptionally stable complexes, a phenomenon known as the chelate effect. The stability constants of DTPA complexes are typically orders of magnitude higher than those of its well-known analogue, EDTA.[1]

The coordination of DTPA with a transition metal ion is a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron acceptor) and the nitrogen and oxygen atoms of DTPA act as Lewis bases (electron donors). The resulting coordination number and geometry of the complex are influenced by the size and charge of the metal ion, as well as the reaction conditions.

Data Presentation: Thermodynamic Stability of DTPA-Transition Metal Complexes

The stability of DTPA-transition metal complexes is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the complex. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for DTPA with several important transition metals.

| Metal Ion | Oxidation State | Log K | Reference(s) |

| Iron (Fe) | +3 | ~28.6 | [2] |

| Copper (Cu) | +2 | ~21.4 | [2] |

| Nickel (Ni) | +2 | ~20.3 | [2] |

| Zinc (Zn) | +2 | ~18.8 | [2] |

| Cobalt (Co) | +2 | ~19.3 | [3] |

| Manganese (Mn) | +2 | ~15.5 | [4] |

Note: Stability constants can vary depending on experimental conditions such as ionic strength and temperature. The values presented are representative.

Structural Aspects of DTPA-Transition Metal Complexes

The high denticity of DTPA allows it to encapsulate the metal ion, leading to a high degree of coordinative saturation. For instance, in the Fe(III)-DTPA complex, the iron atom is coordinated by three nitrogen atoms and four carboxylate oxygen atoms, resulting in a seven-coordinate complex with a distorted pentagonal bipyramidal geometry.[5] This wrapping of the metal ion contributes significantly to the complex's stability and is crucial for applications where the release of the free metal ion would be toxic, such as in MRI contrast agents with gadolinium.

Experimental Protocols

Synthesis of a DTPA-Transition Metal Complex (Example: Gd-DTPA)

This protocol outlines the synthesis of Gadopentetate dimeglumine (Gd-DTPA), a widely used MRI contrast agent.

Materials:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Gadolinium(III) oxide (Gd₂O₃)

-

N-methyl-D-glucamine (meglumine)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (NaOH) for pH adjustment

-

Magnetic stirrer and heating plate

-

pH meter

-

Filtration apparatus

Procedure:

-

Suspend DTPA in deionized water in a reaction vessel.

-

Add a stoichiometric amount of Gd₂O₃ to the DTPA suspension. The molar ratio of DTPA to Gd³⁺ should be approximately 1:1.

-

Heat the mixture to 80-90°C with continuous stirring. The reaction progress can be monitored by the dissolution of the gadolinium oxide.

-

Once the solution becomes clear, allow it to cool to room temperature.

-

Adjust the pH of the solution to 7.0-7.5 using a solution of N-methyl-D-glucamine. This forms the dimeglumine salt, which enhances solubility and biocompatibility.

-

Filter the solution to remove any unreacted starting materials or particulate matter.

-

The final solution can be sterilized by filtration for pharmaceutical applications.

Characterization of DTPA-Metal Complexes

Potentiometric titration is a standard method to determine the stability constants of metal complexes.

Materials:

-

DTPA solution of known concentration

-

Transition metal salt solution (e.g., FeCl₃, CuSO₄) of known concentration

-

Standardized sodium hydroxide (NaOH) solution

-

Inert electrolyte solution (e.g., KNO₃ or KCl) to maintain constant ionic strength

-

pH meter with a combination glass electrode

-

Thermostated titration vessel

-

Burette

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

In the thermostated vessel, place a known volume of a solution containing DTPA and the transition metal ion in the presence of the inert electrolyte. The solution is typically acidified with a strong acid (e.g., HNO₃) to a low initial pH.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the system to reach equilibrium.

-

Continue the titration past the equivalence points.

-

The stability constants are calculated from the titration curve data using specialized software that fits the data to a model of the chemical equilibria involved.

UV-Visible Spectroscopy: This technique can be used to monitor the formation of colored transition metal complexes. The appearance of new absorption bands or shifts in existing bands upon addition of the metal ion to a DTPA solution provides evidence of complexation. Job's plot analysis can be employed to determine the stoichiometry of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the carboxylate groups of DTPA to the metal ion. Upon complexation, the characteristic C=O stretching frequency of the free carboxylate group shifts to a lower wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the complex in solution. Changes in the chemical shifts of the protons on the DTPA backbone upon coordination can elucidate the binding mode of the ligand.

Visualizations of Key Processes

Chelation of a Transition Metal Ion by DTPA

References

An In-depth Technical Guide to the Stability Constants of Pentetic Acid Complexes with Various Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability constants of pentetic acid (Diethylenetriaminepentaacetic acid, DTPA) complexes with a wide range of metal ions. Understanding these constants is crucial for applications in drug development, particularly in the design of chelating agents for heavy metal detoxification and as contrast agents in medical imaging.

Introduction to this compound (DTPA) and its Complexes

This compound, or DTPA, is a polyamino carboxylic acid with the ability to form stable complexes with a variety of metal ions.[1] This chelating action is the basis for its use in medicine, where it is employed to bind to and facilitate the excretion of toxic or radioactive metals from the body.[2] The stability of these complexes is a critical factor in their efficacy and safety. A high stability constant indicates a strong bond between DTPA and the metal ion, which is essential to prevent the release of the toxic metal back into the biological system.[3]

The formation of a metal-DTPA complex can be represented by the following equilibrium:

Mⁿ⁺ + DTPA⁵⁻ ⇌ [M(DTPA)]ⁿ⁻⁵

The stability constant (K) for this reaction is given by:

K = [[M(DTPA)]ⁿ⁻⁵] / ([Mⁿ⁺][DTPA⁵⁻])

For convenience, stability constants are often expressed in logarithmic form (log K). A higher log K value signifies a more stable complex.

Stability Constants of DTPA Complexes

The stability of DTPA complexes varies significantly with the coordinated metal ion. The following tables summarize the logarithm of the stability constants (log K) for DTPA with a range of ions, compiled from various sources. It is important to note that these values can be influenced by experimental conditions such as temperature and ionic strength.

Stability Constants with Divalent Cations

| Ion | log K |

| Ba²⁺ | 8.76 |

| Ca²⁺ | 10.74 |

| Cd²⁺ | 19.0 |

| Co²⁺ | 19.1 |

| Cu²⁺ | 21.4 |

| Fe²⁺ | 16.5 |

| Hg²⁺ | 27.0 |

| Mg²⁺ | 9.3 |

| Mn²⁺ | 15.6 |

| Ni²⁺ | 20.2 |

| Pb²⁺ | 18.8[4] |

| Sr²⁺ | 9.69 |

| Zn²⁺ | 18.4 |

Note: Values are approximate and may vary based on experimental conditions. Data compiled from multiple sources.

Stability Constants with Trivalent Cations

| Ion | log K |

| Al³⁺ | 18.6 |

| Am³⁺ | 22.9 |

| Bi³⁺ | 30.3 |

| Ce³⁺ | 20.4 |

| Cr³⁺ | 23.0 |

| Eu³⁺ | 22.4 |

| Fe³⁺ | 28.6 |

| Ga³⁺ | 23.0 |

| Gd³⁺ | 22.46[3] |

| In³⁺ | 24.8 |

| La³⁺ | 19.8 |

| Lu³⁺ | 22.7 |

| Pu³⁺ | 23.4 |

| Sc³⁺ | 23.2 |

| Y³⁺ | 22.1 |

Note: Values are approximate and may vary based on experimental conditions. Data compiled from multiple sources, including the NIST Critically Selected Stability Constants of Metal Complexes Database.[5][6]

Stability Constants with Other Ions

| Ion | log K |

| Th⁴⁺ | 30.2 |

| U⁴⁺ | 28.0 |

| VO₂⁺ | 18.7 |

Note: Values are approximate and may vary based on experimental conditions.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a fundamental aspect of coordination chemistry. Several experimental techniques can be employed, with potentiometric titration and spectrophotometry being the most common.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants.[7][8] It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a strong base is added.

Protocol Outline:

-

Solution Preparation:

-

Prepare a standard solution of the metal salt of known concentration.

-

Prepare a standard solution of DTPA of known concentration.

-

Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.

-

Prepare a solution of a strong acid (e.g., HCl) of known concentration.

-

Use an inert salt (e.g., KNO₃ or KCl) to maintain a constant ionic strength.[9]

-

-

Calibration of the Electrode:

-

Calibrate the pH electrode using standard buffer solutions.

-

Perform a Gran titration to determine the standard potential of the electrode and the actual concentration of the strong acid and base.

-

-

Titration Procedure:

-

Pipette a known volume of the DTPA solution and the metal salt solution into a thermostated titration vessel.

-

Add the required amount of inert salt solution to maintain constant ionic strength.

-

Acidify the solution with a known amount of strong acid.

-

Titrate the solution with the standardized strong base, recording the pH value after each addition.

-

Repeat the titration at least three times to ensure reproducibility.[10]

-

-

Data Analysis:

-

Plot the pH values against the volume of base added to generate the titration curve.

-

Use a suitable computer program (e.g., HYPERQUAD, BEST) to analyze the titration data and calculate the stability constants. The program refines the stability constants by minimizing the difference between the experimental and calculated pH values.

-

Spectrophotometry

Spectrophotometry is used when the formation of the metal-ligand complex results in a change in the absorbance of the solution in the UV-Visible region.[8][11]

Protocol Outline:

-

Solution Preparation:

-

Prepare stock solutions of the metal ion and DTPA of known concentrations.

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA (or vice versa).

-

Maintain a constant pH and ionic strength for all solutions using appropriate buffers and inert salts.

-

-

Spectrophotometric Measurements:

-

Determine the wavelength of maximum absorbance (λmax) for the metal-DTPA complex.

-

Measure the absorbance of each solution at λmax.

-

-

Data Analysis (Job's Method of Continuous Variation):

-

Prepare a series of solutions where the mole fraction of the metal ion and ligand varies, but the total molar concentration is constant.

-

Measure the absorbance of each solution at λmax.

-

Plot the absorbance against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

-

The stability constant can be calculated from the absorbance data using the following equation (for a 1:1 complex): K = [ML] / (([M]₀ - [ML])([L]₀ - [ML])) where [ML] is the concentration of the complex determined from the absorbance, and [M]₀ and [L]₀ are the initial concentrations of the metal and ligand.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the structure and dynamics of metal-DTPA complexes in solution. Changes in the chemical shifts of the DTPA protons upon complexation can be used to study the binding process. While detailed, step-by-step protocols are highly specific to the instrument and the nuclei being studied, a general workflow is as follows:

General Workflow:

-

Sample Preparation: Prepare solutions of DTPA and the metal-DTPA complex in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire ¹H or ¹³C NMR spectra of both the free ligand and the complex.

-

Data Analysis: Compare the spectra to identify changes in chemical shifts and coupling constants upon complexation. These changes provide insights into which donor atoms of DTPA are involved in coordination.[13]

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to DTPA chelation and its application in drug development.

Mechanism of DTPA Chelation

Caption: Mechanism of metal ion chelation by DTPA.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants via potentiometry.

Indirect Effect of DTPA on Cellular Signaling

Caption: Indirect influence of DTPA on cellular signaling pathways.[14][15][16]

Logical Workflow for Chelating Agent Drug Development

Caption: General workflow for the development of a chelating drug.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 3. richardsemelka.com [richardsemelka.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nist.gov [nist.gov]

- 7. Potentiometric determination of NTA, EDTA and DTPA in mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. researchgate.net [researchgate.net]

- 11. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 12. curresweb.com [curresweb.com]

- 13. researchgate.net [researchgate.net]

- 14. Zinc finger proteins as potential targets for toxic metal ions: differential effects on structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Pentetic Acid vs. EDTA: A Fundamental Structural and Coordination Chemistry Showdown

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chelation chemistry, both Pentetic Acid (DTPA) and Ethylenediaminetetraacetic acid (EDTA) stand out as powerful aminopolycarboxylic acids. Their ability to sequester metal ions has led to their widespread use in diverse applications, from industrial processes to medical treatments. However, fundamental structural differences between these two molecules give rise to distinct coordination properties, influencing their efficacy and suitability for specific applications. This technical guide provides a detailed comparison of DTPA and EDTA, focusing on their core structural distinctions, coordination chemistry, and the practical implications for researchers and drug development professionals.

Core Structural Differences: A Tale of Two Chelators

The primary distinction between this compound (DTPA) and EDTA lies in their molecular architecture. EDTA is built upon an ethylenediamine backbone and features four carboxymethyl groups and two nitrogen atoms. In contrast, DTPA possesses a longer diethylenetriamine backbone, furnishing it with five carboxymethyl groups and three nitrogen atoms.[1] This seemingly subtle difference in structure has profound consequences for their chelating capabilities.

EDTA is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[2][3][4][5] This allows it to effectively "wrap around" a metal ion, forming a stable, cage-like complex.

DTPA, with its additional nitrogen and carboxylate group, is potentially an octadentate ligand, capable of forming up to eight coordinate bonds.[6][7][8][9][10][11] This increased denticity allows DTPA to form even more stable complexes with a variety of metal ions compared to EDTA.[9] The formation constants for DTPA complexes are approximately 100 times greater than those for EDTA.[8][9]

Physicochemical Properties: A Comparative Overview

The structural disparities between DTPA and EDTA also manifest in their physicochemical properties. Both are white, crystalline solids with limited solubility in water, which increases in alkaline conditions.[9][12][13][14][15][16][17][18]

| Property | This compound (DTPA) | EDTA |

| Molecular Formula | C₁₄H₂₃N₃O₁₀[7][9][10] | C₁₀H₁₆N₂O₈[14][19] |

| Molar Mass | 393.35 g/mol [9][17][18] | 292.24 g/mol [14] |

| Melting Point | 219-220 °C (decomposes)[7][9][12][16][17] | ~240 °C (decomposes)[13][14] |

| Water Solubility | <0.5 g/100 mL[7][9] | Slightly soluble in cold water, more soluble in hot water[13][14][15] |

| pKa Values | ~1.80, 2.54, 4.28, 8.60, 10.50[7] | 2.0, 2.7, 6.16, 10.26[14] |

| pH Stability | Effective over a broader pH range[1] | Less stable in extreme pH conditions[1] |

Coordination Chemistry and Stability Constants

The enhanced denticity of DTPA directly translates to a greater affinity for a wide range of metal ions, resulting in the formation of more stable metal complexes compared to EDTA. This is particularly evident in the stability constants (Log K) of their respective metal complexes. The thermodynamic stability of the gadolinium complex with DTPA (Gd-DTPA), a widely used MRI contrast agent, is approximately 300,000 times greater than that of Gd-EDTA.[20]

| Metal Ion | Log K (EDTA) | Log K (DTPA) |

| Ca²⁺ | 10.7 | 10.8 |

| Cu²⁺ | 18.8 | 21.5 |

| Fe³⁺ | 25.1 | 28.6 |

| Pb²⁺ | 18.0 | 18.8[21] |

| Zn²⁺ | 16.5 | 18.3 |

| Gd³⁺ | 17.4 | 22.5 |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

The greater stability of DTPA complexes makes it a more effective chelator in demanding applications and for the removal of tightly bound metal ions.[1]

Experimental Protocols for Characterizing Chelation

The determination of stability constants and the characterization of metal-ligand complexes are crucial for understanding the efficacy of chelating agents. Several experimental techniques are commonly employed for this purpose.

Potentiometric Titration

Methodology: This is a classical method for determining the stability constants of metal complexes. It involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The titration curve will show distinct inflection points corresponding to the deprotonation of the ligand and the formation of the metal complex. By analyzing the titration data, the pKa values of the ligand and the stability constants of the metal complexes can be calculated.

Isothermal Titration Calorimetry (ITC)

Methodology: ITC directly measures the heat changes that occur upon the binding of a ligand to a metal ion. A solution of the ligand is titrated into a solution containing the metal ion in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured after each injection. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to metal. This binding isotherm can be analyzed to determine the binding affinity (stability constant), stoichiometry, and the enthalpy and entropy of binding.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: NMR spectroscopy can provide detailed structural information about the metal-ligand complex in solution. By monitoring the chemical shifts of the protons on the ligand upon the addition of a metal ion, one can determine which functional groups are involved in the coordination. The changes in the NMR spectrum can also be used to calculate the stability constant of the complex.[22]

Implications for Drug Development and Research

The superior chelating properties of DTPA have significant implications in various research and drug development contexts.

-

MRI Contrast Agents: The high stability of Gd-DTPA is a critical factor in its use as a magnetic resonance imaging (MRI) contrast agent.[11][16][23] The strong binding minimizes the release of toxic free Gd³⁺ ions in the body.[20]

-

Heavy Metal Detoxification: DTPA is more effective than EDTA for the treatment of internal contamination with certain heavy metals and radioactive elements like plutonium, americium, and other actinides.[9][10][16]

-

Inhibition of Metal-Catalyzed Oxidation: In biological systems, free metal ions can catalyze the formation of reactive oxygen species, leading to oxidative stress and damage to biomolecules. DTPA is more effective than EDTA at deactivating redox-active metal ions like Fe(II)/(III) and Cu(I)/(II), thereby mitigating oxidative damage.[9] This is a crucial consideration in the formulation of therapeutic proteins and other biologics where metal-catalyzed degradation can be a significant issue.[24]

Conclusion

While both this compound and EDTA are potent chelating agents, the fundamental structural differences, particularly the increased number of donor atoms in DTPA, lead to a significantly higher metal-binding affinity and stability. This makes DTPA the superior choice for applications requiring robust metal sequestration, such as in MRI contrast agents and for the decorporation of certain heavy metals. For researchers and drug development professionals, a thorough understanding of these core differences is essential for selecting the appropriate chelating agent to ensure the efficacy, stability, and safety of their products and experimental systems.

References

- 1. hnsincere.com [hnsincere.com]

- 2. EDTA - MOTM [chm.bris.ac.uk]

- 3. quora.com [quora.com]

- 4. Coordination Compounds Help Page [chem.purdue.edu]

- 5. quora.com [quora.com]

- 6. inl.elsevierpure.com [inl.elsevierpure.com]

- 7. webqc.org [webqc.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]

- 12. This compound [chembk.com]

- 13. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]

- 14. chemcess.com [chemcess.com]

- 15. EDTA Acid – Green-Mountain Chem [green-mountainchem.com]

- 16. macsenlab.com [macsenlab.com]

- 17. Diethylenetriaminepentaacetic acid | 67-43-6 [chemicalbook.com]

- 18. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]

- 19. The correct structure of ethylenediaminetetraacetic class 12 chemistry CBSE [vedantu.com]

- 20. richardsemelka.com [richardsemelka.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 24. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Pentetic Acid-Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize metal complexes of Pentetic acid (DTPA). It is designed to furnish researchers, scientists, and professionals in drug development with the essential theoretical and practical knowledge for the effective analysis of these important compounds.

This compound, or Diethylenetriaminepentaacetic acid (DTPA), is a versatile chelating agent capable of forming stable complexes with a wide array of metal ions. These complexes have found extensive applications in various scientific and medical fields, including as contrast agents in Magnetic Resonance Imaging (MRI), in radiopharmaceuticals, and for heavy metal detoxification. A thorough understanding of the structural and dynamic properties of DTPA-metal complexes is crucial for their development and application, and spectroscopic methods are the primary tools for achieving this.

Synthesis of DTPA-Metal Complexes

The initial step in the characterization of DTPA-metal complexes is their synthesis and purification. The following is a generalized protocol for the preparation of a DTPA-metal complex in an aqueous solution.

Experimental Protocol: Synthesis of a DTPA-Metal Complex

-

Materials:

-

This compound (DTPA)

-

A soluble salt of the metal of interest (e.g., chloride, nitrate, or acetate salt)

-

Deionized water

-

pH meter

-

Stirring plate and stir bar

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve a known amount of DTPA in deionized water to create a stock solution (e.g., 0.1 M). The dissolution of the free acid form of DTPA can be facilitated by adjusting the pH to a neutral or slightly alkaline value with a suitable base (e.g., NaOH or NH₄OH), as the free acid has limited water solubility.

-

In a separate vessel, dissolve the metal salt in deionized water to create a stock solution of a specific concentration.

-

While stirring, slowly add the metal salt solution to the DTPA solution. A 1:1 molar ratio is typically used for the formation of the mononuclear [M(DTPA)]ⁿ⁻ complex.

-

Monitor the pH of the reaction mixture. The formation of the complex often results in the release of protons from the carboxylic acid groups of DTPA, leading to a decrease in pH. Adjust the pH to a desired value (typically between 5 and 7) using a non-coordinating buffer or a dilute base.

-

Continue stirring the reaction mixture at room temperature for a sufficient period (e.g., 1-2 hours) to ensure the completion of the complexation reaction.

-

The resulting solution containing the DTPA-metal complex can be used directly for spectroscopic analysis or can be further purified if necessary (e.g., by recrystallization or chromatography).

-

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is often employed to gain a comprehensive understanding of the structure, stability, and dynamics of DTPA-metal complexes.

UV-Vis spectroscopy is a valuable tool for confirming the formation of DTPA-metal complexes and for determining their stability constants. The complexation of a metal ion by DTPA often leads to changes in the electronic environment of the metal ion, which can result in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity (ε).

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of DTPA.

-

Alternatively, for Job's plot analysis to determine stoichiometry, prepare a series of solutions where the total concentration of metal and ligand is constant, but their mole fractions are varied.

-

A blank solution, typically deionized water or the buffer used for sample preparation, should be used for baseline correction.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the λmax for the metal ion and the DTPA-metal complex.

-

-

Data Analysis:

-

The change in absorbance at a specific wavelength upon addition of DTPA can be used to calculate the stability constant of the complex.

-

The stoichiometry of the complex can be determined from a Job's plot, where the absorbance is plotted against the mole fraction of the ligand.

-

Table 1: UV-Vis Spectroscopic Data for Selected DTPA-Metal Complexes

| Metal Ion | λmax (nm) of Free Metal Ion | λmax (nm) of [M(DTPA)] Complex | Molar Absorptivity (ε) of Complex (M⁻¹cm⁻¹) | Reference |

| Bi(III) | ~220 | ~264 | Not Reported | [1] |

| Cu(II) | ~810 | Shifted | Varies with pH | [2] |

| Fe(III) | ~300 | ~260 and ~360 | Not Reported | [3] |

Note: The λmax and ε values can be highly dependent on pH and the specific experimental conditions.

NMR spectroscopy provides detailed information about the structure and dynamics of DTPA-metal complexes in solution. ¹H and ¹³C NMR are commonly used for diamagnetic complexes, while the study of paramagnetic complexes often involves more advanced techniques and analysis due to the significant peak broadening and large chemical shifts induced by the paramagnetic metal center.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation:

-

Dissolve the DTPA-metal complex in a suitable deuterated solvent (e.g., D₂O).

-

The concentration of the sample should be optimized for the specific instrument and nucleus being observed (typically in the millimolar range).

-

For paramagnetic complexes, the presence of a diamagnetic analogue (e.g., La(DTPA) or Lu(DTPA)) as a reference can be helpful in separating the contact and pseudocontact shifts.

-

-

Data Acquisition:

-

Acquire ¹H and/or ¹³C NMR spectra.

-

For dynamic studies, variable temperature NMR experiments can be performed.

-

Two-dimensional NMR techniques, such as COSY and NOESY, can be used to aid in the assignment of resonances and to probe the spatial proximity of protons.

-

-

Data Analysis:

-

The chemical shifts, coupling constants, and relaxation times of the nuclei provide information about the coordination environment of the metal ion and the conformation of the DTPA ligand.

-

For paramagnetic complexes, the analysis of lanthanide-induced shifts (LIS) can provide valuable structural information.[4]

-

Table 2: Representative ¹H NMR Chemical Shift Data for DTPA Complexes

| Complex | Proton | Chemical Shift (δ) ppm | Comments | Reference |

| [Pr(H₂O)(DTPA)]²⁻ | Acetate CH₂ | Varies significantly | Paramagnetic shifts are temperature-dependent. | [5] |

| [Dy(H₂O)(DTPA)]²⁻ | Acetate CH₂ | Large upfield and downfield shifts | High temperature sensitivity of chemical shifts. | [5] |

| [Ho(H₂O)(DTPA)]²⁻ | Acetate CH₂ | Broad range of shifts | Paramagnetic broadening is significant. | [5] |

| [Yb(H₂O)(DTPA)]²⁻ | Acetate CH₂ | Distinct shifted resonances | Clear spectral features at low temperatures. | [5] |

Note: Chemical shifts for paramagnetic complexes are highly variable and dependent on the specific lanthanide ion and temperature.

IR spectroscopy is a powerful technique for probing the coordination of the DTPA ligand to the metal ion. The vibrational frequencies of the carboxylate (COO⁻) and amine (C-N) groups of DTPA are sensitive to coordination.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Solution-phase measurements can be performed using appropriate liquid cells with IR-transparent windows.

-

-

Data Acquisition:

-

Record the IR spectrum of the free DTPA ligand and the DTPA-metal complex over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Compare the spectrum of the complex to that of the free ligand.

-

The key vibrational bands to analyze are the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate groups. The difference between these two frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate groups (ionic, monodentate, or bidentate).

-

Shifts in the C-N stretching vibrations can indicate the involvement of the nitrogen atoms in coordination.

-

The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

-

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for DTPA and its Metal Complexes

| Functional Group | Free DTPA (approx.) | [M(DTPA)] Complex (approx.) | Comments |

| O-H (Carboxylic Acid) | 3000-2500 (broad) | Absent or diminished | Disappearance indicates deprotonation upon complexation. |

| C=O (Carboxylic Acid) | ~1730 | - | Disappears upon deprotonation. |

| COO⁻ (asymmetric stretch) | ~1630 | 1650-1590 | Shifts upon coordination to the metal ion. |

| COO⁻ (symmetric stretch) | ~1410 | 1450-1390 | Shifts upon coordination to the metal ion. |

| C-N Stretch | ~1100 | Shifts observed | Indicates coordination of nitrogen atoms. |

| M-O / M-N Stretches | - | 600-400 | Appearance of new bands confirms coordination. |

Mass spectrometry is used to determine the molecular weight of the DTPA-metal complex and to confirm its stoichiometry. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile coordination complexes.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An ESI mass spectrometer.

-

Sample Preparation:

-

Dissolve the DTPA-metal complex in a suitable solvent (e.g., water, methanol, or acetonitrile) at a low concentration (micromolar range).

-

The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonia) may be necessary to improve ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the expected charge of the complex.

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the DTPA-metal complex.

-

The isotopic distribution pattern of the molecular ion can be compared to the theoretical pattern to confirm the elemental composition of the complex.

-

Stability of DTPA-Metal Complexes

The stability of a DTPA-metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. These constants are crucial for applications where the complex must remain intact in a biological environment.

Table 4: Stability Constants (log K) for Selected DTPA-Metal Complexes

| Metal Ion | Log K | Reference |

| Ca(II) | 10.74 | [6] |

| Mg(II) | 9.0 | [6] |

| Cu(II) | 21.4 | [6] |

| Zn(II) | 18.5 | [6] |

| Cd(II) | 19.2 | [6] |

| Pb(II) | 18.7 | [6] |

| Fe(III) | 27.5 | [6] |

| Gd(III) | 22.46 | [7] |

| Y(III) | 22.05 | [6] |

| Eu(III) | 22.39 | [8] |

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a DTPA-metal complex.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid and sensitive determination of ethylenediaminetetraacetic acid and diethylenetriaminepentaacetic acid in water samples by ion-pair reversed-phase liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

The Biological Odyssey of Pentetic Acid: An In-depth Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetic acid, or diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyaminocarboxylic acid renowned for its potent metal-chelating properties.[1][2][3] This characteristic has led to its widespread use in medicine for treating heavy metal poisoning and as a contrast agent in magnetic resonance imaging (MRI), as well as in various industrial and agricultural applications.[1][4][5] Understanding the biological fate and degradation pathways of DTPA is paramount for assessing its efficacy, safety, and environmental impact. This technical guide provides a comprehensive overview of the current scientific understanding of DTPA's journey through biological systems and its ultimate environmental degradation, supported by quantitative data, detailed experimental methodologies, and visual pathway representations.

Biological Fate of this compound (ADME)

The biological fate of a compound is typically characterized by its absorption, distribution, metabolism, and excretion (ADME). In the case of DTPA, its high hydrophilicity and charge at physiological pH largely dictate its behavior in the body.

Absorption

The absorption of DTPA is highly dependent on the route of administration. Oral bioavailability is very poor, with estimates of absorption being as low as 5%.[6] Consequently, for therapeutic applications such as chelation therapy, DTPA is typically administered intravenously or via inhalation as a nebulized solution.[2][7] When inhaled, the systemic absorption is approximately 20% of the administered dose.[2][8]

Distribution

Following intravenous administration, DTPA distributes throughout the extracellular fluid.[6] It does not significantly accumulate in organs and its distribution is largely limited to the extravascular compartment.[6][9] A variable percentage, ranging from 3.7% to 10%, of technetium-99m labeled DTPA ([⁹⁹ᵐTc]DTPA) has been observed to bind to serum proteins.[9]

Metabolism

This compound and its derivatives undergo minimal to no metabolism in the body.[6][8] The compound is chemically stable and does not appear to be a substrate for metabolic enzymes. Its primary mechanism of action is the formation of stable, water-soluble complexes with metal ions.[1][4]

Excretion

The primary route of elimination for DTPA and its metal complexes is through renal excretion via glomerular filtration.[8][10][11] Biliary excretion is extremely low, and consequently, fecal elimination is negligible.[12] In individuals with normal renal function, the clearance of DTPA is rapid.[8] Studies with radiolabeled DTPA have shown that a significant portion of the administered dose is excreted in the urine within the first 24 hours.[12][13]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for DTPA, primarily derived from studies using radiolabeled forms of the compound.

Table 1: Pharmacokinetic Parameters of this compound (DTPA) and its Analogs

| Parameter | Value | Species/Context | Source(s) |

| Oral Bioavailability | ~5% | Adult Humans | [6] |

| Inhalation Absorption | ~20% | Adult Humans | [2][8] |

| Volume of Distribution (Vd) | 17 L | Adult Humans | [8] |

| 8.19 x BSA (L) (corrected) | Healthy Adult Donors ([⁹⁹ᵐTc]DTPA) | [14][15] | |

| Biological Half-Life (t½) | 18.5 - 31.8 min | Preclinical (intravenous) | [8] |

| 2.5 hours | Adult Humans ([⁹⁹ᵐTc]DTPA) | [10] | |

| 95.0 min (mean, <40 years) | Healthy Adult Donors ([⁹⁹ᵐTc]DTPA) | [14][15] | |

| 1 hour | Adult Humans ([⁹⁹ᵐTc]DTPA aerosol) | [2] | |

| 37.3 ± 6.6 min | Healthy Volunteers (Gd-DTPA) | [11] | |

| Renal Clearance | 80 - 120 mL/min | Patients with normal renal function | [8] |

| Urinary Excretion | 92.1% ± 12.1% of dose | Patients with chronic renal failure (Gd-DTPA) | [13] |

| Protein Binding | 3.7% - 10% | Humans ([⁹⁹ᵐTc]DTPA) | [9] |

BSA: Body Surface Area

Degradation Pathways of this compound

While DTPA is largely inert biologically, its fate in the environment is of significant interest. It is known to be persistent and resistant to biodegradation.[10] However, it is susceptible to degradation through other mechanisms, particularly photodegradation.

Biodegradation

Studies have consistently shown that DTPA is persistent toward biodegradation.[10] Standard biodegradability tests, such as the CO₂ evolution test and manometric respirometry, have indicated minimal to no mineralization of the compound by microorganisms from sources like activated sludge.[10]

Photodegradation

In contrast to its resistance to biological breakdown, DTPA, particularly when complexed with ferric iron (Fe(III)-DTPA), is highly susceptible to photodegradation.[10] The photochemical half-life of Fe(III)-DTPA in humic lake water during summer conditions has been reported to be less than one hour.[10] This degradation process, however, does not typically result in the complete mineralization of the molecule to carbon dioxide and water. Instead, a series of degradation products are formed through the stepwise cleavage of the carboxymethyl and ethylamine groups.[10]

Table 2: Identified Photodegradation Products of Fe(III)-DTPA

| Degradation Product |

| Diethylenetriaminetetraacetic acid |

| Diethylenetriaminetriacetic acid |

| Ethylenediaminetriacetic acid |

| N,N'- and/or N,N-ethylenediaminediacetic acid |

| Iminodiacetate |

| Ethylenediaminemonoacetic acid |

| Glycine |

Source:[10]

Experimental Protocols

Analysis of DTPA in Biological Samples (HPLC-UV Method)

This protocol describes the determination of DTPA in biological pharmaceutical formulations using ion-pairing high-performance liquid chromatography with ultraviolet detection.

1. Principle: DTPA lacks a strong chromophore for direct UV detection. Therefore, it is complexed with a transition metal ion, such as ferric iron (Fe³⁺), to form a stable complex that can be detected by UV spectrophotometry.[4][16] Ion-pairing chromatography is employed to enhance the retention of the charged metal-DTPA complex on a reversed-phase column.[4][16]

2. Reagents and Materials:

-

DTPA standard

-

Ferric chloride (FeCl₃) solution (e.g., 20 mM)

-

Tetrabutylammonium phosphate buffer (e.g., 24 mM, pH 6.5)

-

Acetonitrile (HPLC grade)

-

Milli-Q water or equivalent

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

3. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of DTPA in a dilute basic solution (e.g., 0.01N NaOH). To an aliquot of the DTPA stock solution, add a molar excess of FeCl₃ solution to ensure complete complexation. Dilute with water to the final desired concentration.[4][17]

-

Sample Preparation: To the biological sample (e.g., intravenous injection solution), add a small volume of a concentrated FeCl₃ solution. Vortex the sample for at least one minute and allow it to stand at room temperature for at least 30 minutes to ensure complete complex formation before analysis.[4]

4. Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of tetrabutylammonium phosphate buffer and acetonitrile (e.g., 80:20 v/v) is typically used.[4]

-

Flow Rate: 1.0 mL/min[4]

-

Column Temperature: 30 °C[4]

-

Detection Wavelength: 260 nm[4]

-

Injection Volume: 50 µL[4]

5. Analysis: Inject the prepared standards and samples into the HPLC system. The DTPA-Fe³⁺ complex will be separated from other components of the matrix. Quantify the DTPA concentration by comparing the peak area of the sample to a standard curve generated from the analysis of the standard solutions.[4]

Assessment of Biodegradability (CO₂ Evolution Test - Modified Sturm Test, OECD 301B)

This protocol outlines the general procedure for determining the ultimate aerobic biodegradability of DTPA by measuring the amount of carbon dioxide evolved.

1. Principle: A solution of the test substance (DTPA) in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and aerated with CO₂-free air in the dark or diffused light for 28 days. The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium or sodium hydroxide and is quantified by titration or by measuring the total inorganic carbon. The percentage of biodegradation is calculated as the ratio of the evolved CO₂ to the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.[18][19]

2. Reagents and Materials:

-

DTPA

-

Mineral medium (as specified in OECD 301B guideline)

-

Inoculum (e.g., activated sludge from a municipal wastewater treatment plant)

-

CO₂-free air supply

-

Incubation flasks

-

CO₂ trapping solution (e.g., 0.05 M NaOH)

-

Titration equipment or an inorganic carbon analyzer

3. Procedure:

-

Prepare the test medium containing the mineral salts and the test substance (DTPA) at a known concentration (typically 10-20 mg of total organic carbon per liter).

-

Inoculate the medium with a small volume of the microbial inoculum.

-

Set up parallel blank controls containing the inoculum and mineral medium but no test substance.

-

Aerate the flasks with CO₂-free air at a controlled rate.

-

Pass the effluent air from each flask through the CO₂ trapping solution.

-

Incubate the flasks at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

-

Periodically, and at the end of the test, quantify the amount of CO₂ trapped in the hydroxide solution.

-

Calculate the cumulative amount of CO₂ produced from the test substance by subtracting the amount produced in the blank controls.

-

Express the result as a percentage of the ThCO₂. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.[18]

Assessment of Biodegradability (Manometric Respirometry Test - OECD 301F)

This protocol describes an alternative method for assessing the ultimate aerobic biodegradability of DTPA by measuring oxygen consumption.